3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde
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Overview
Description
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a piperidine derivative
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26334) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by its attachment to the benzaldehyde core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzoic acid.
Reduction: 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the piperidine derivative, making it less complex.
4-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-5-7-17(8-6-12)16(19)11-21-14-4-3-13(10-18)9-15(14)20-2/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCOLBNSXNYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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